Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester
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Overview
Description
Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzoic acid core, a piperazine ring, and multiple tert-butoxycarbonyl (Boc) protecting groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the piperazine ring and the Boc protecting groups. The final step involves the nitration of the benzoic acid core to introduce the nitro group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc protecting groups can be removed under acidic conditions, revealing the free amine groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydrochloric acid, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. The Boc protecting groups provide stability to the molecule, allowing it to be used in various chemical reactions without degradation. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other benzoic acid derivatives with different substituents on the aromatic ring. For example:
- Benzoic acid, 3-bromo-4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester
- Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester
- Benzoic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, Methyl ester
These compounds share similar structural features but differ in the specific substituents and functional groups, which can affect their reactivity and applications. The uniqueness of Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester lies in its combination of a piperazine ring and multiple Boc protecting groups, making it a versatile and valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1379574-07-8 |
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Molecular Formula |
C24H35N5O8 |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
methyl 3-[[4-[N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]piperazin-1-yl]methyl]-5-nitrobenzoate |
InChI |
InChI=1S/C24H35N5O8/c1-23(2,3)36-21(31)25-20(26-22(32)37-24(4,5)6)28-10-8-27(9-11-28)15-16-12-17(19(30)35-7)14-18(13-16)29(33)34/h12-14H,8-11,15H2,1-7H3,(H,25,26,31,32) |
InChI Key |
QMWVDTKDSMBMAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCN(CC1)CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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